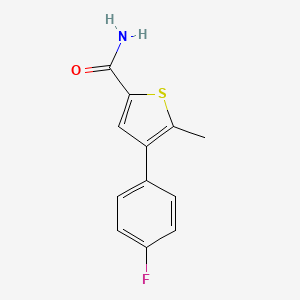![molecular formula C12H11F4NO2 B7583422 [3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7583422.png)
[3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone, also known as FLI-06, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of [3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone is not fully understood, but it is thought to act as an inhibitor of the Wnt signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival, and is dysregulated in many diseases, including cancer and neurodegenerative diseases. By inhibiting this pathway, [3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone may be able to prevent or slow the progression of these diseases.
Biochemical and Physiological Effects:
[3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone is its high purity and stability, which makes it suitable for use in a wide range of scientific research applications. However, it is important to note that [3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone is a relatively new compound, and more research is needed to fully understand its potential advantages and limitations for lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on [3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone. One area of interest is the development of [3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone analogs with improved potency and selectivity. Another area of interest is the investigation of [3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone's potential as a therapeutic agent for a variety of diseases, including cancer, neurodegenerative diseases, and inflammation. Additionally, more research is needed to fully understand the mechanism of action of [3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone and its effects on cellular signaling pathways.
Métodos De Síntesis
[3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone can be synthesized through a multi-step process involving the reaction of 3-fluoro-5-(trifluoromethyl)aniline with morpholine, followed by the addition of a methanone group. The resulting compound has been shown to have high purity and stability, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
[3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone has been used in a variety of scientific research applications, including the study of cancer, neurodegenerative diseases, and inflammation. One study found that [3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone inhibited the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. Other studies have shown that [3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone can protect neurons from damage caused by oxidative stress and inflammation, indicating that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO2/c13-10-6-8(5-9(7-10)12(14,15)16)11(18)17-1-3-19-4-2-17/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNFEHRCDNWWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxan-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583346.png)
![(5-Methylpyridin-3-yl)-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583354.png)
![Cyclopent-3-en-1-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583358.png)
![2-(cyclohexen-1-yl)-N-(6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B7583383.png)
![5-(2-fluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7583394.png)

![N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide](/img/structure/B7583417.png)


![Pyrrolidin-1-yl-[4-(1,3-thiazol-4-yl)phenyl]methanone](/img/structure/B7583433.png)
![(2-benzyl-2-bicyclo[2.2.1]heptanyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583452.png)
![(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583454.png)
![2-(2,6-dimethylanilino)-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7583461.png)